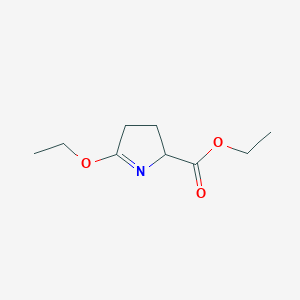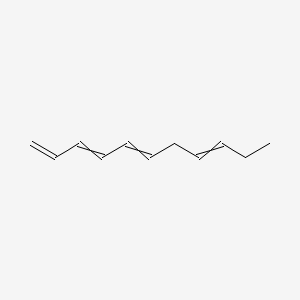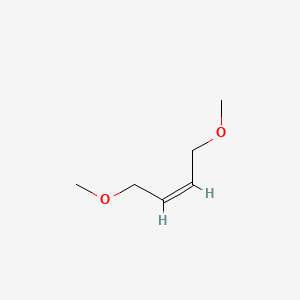![molecular formula C4H11N2O4P B14665062 Dimethyl [(carbamoylamino)methyl]phosphonate CAS No. 51375-48-5](/img/structure/B14665062.png)
Dimethyl [(carbamoylamino)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(carbamoylamino)methyl]phosphonate is an organophosphorus compound with the chemical formula C3H9O3P. It is a colorless liquid primarily used as a flame retardant. This compound is known for its versatility in various industrial applications, including its use as a preignition additive for gasoline, anti-foaming agent, plasticizer, stabilizer, textile conditioner, antistatic agent, and an additive for solvents and low-temperature hydraulic fluids .
Vorbereitungsmethoden
Dimethyl [(carbamoylamino)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane, via the Michaelis–Arbuzov reaction . This reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature settings. Industrial production methods often involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Dimethyl [(carbamoylamino)methyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents like sarin and soman . Common reagents used in these reactions include halides, amines, and other phosphorus-containing compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethyl [(carbamoylamino)methyl]phosphonate has numerous scientific research applications. In chemistry, it is used as a catalyst and reagent in organic synthesis, generating highly reactive ylides . In biology and medicine, it serves as a sarin-simulant for the calibration of organophosphorus detectors . Additionally, it is used in the development of flame-retardant materials, such as bio-based rigid polyurethane foams, enhancing their thermal and mechanical properties . Its versatility extends to various industrial applications, including its use as an additive in solvents and hydraulic fluids .
Wirkmechanismus
The mechanism of action of Dimethyl [(carbamoylamino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. As a flame retardant, it acts in both the condensed and gas phases, reducing the flammability of materials by interfering with the combustion process . In the production of nerve agents, it reacts with thionyl chloride to form methylphosphonic acid dichloride, which then undergoes further reactions to produce the toxic compounds . The molecular pathways involved in these processes are complex and require precise conditions to achieve the desired outcomes.
Vergleich Mit ähnlichen Verbindungen
Dimethyl [(carbamoylamino)methyl]phosphonate can be compared with other similar organophosphorus compounds, such as methylphosphonic acid dimethyl ester and dimethoxymethyl phosphine oxide . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, while this compound is primarily used as a flame retardant, methylphosphonic acid dimethyl ester is often used in the synthesis of other organophosphorus compounds . The unique combination of properties and reactivity makes this compound a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
51375-48-5 |
|---|---|
Molekularformel |
C4H11N2O4P |
Molekulargewicht |
182.12 g/mol |
IUPAC-Name |
dimethoxyphosphorylmethylurea |
InChI |
InChI=1S/C4H11N2O4P/c1-9-11(8,10-2)3-6-4(5)7/h3H2,1-2H3,(H3,5,6,7) |
InChI-Schlüssel |
LGASPPUNWQUUCL-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CNC(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
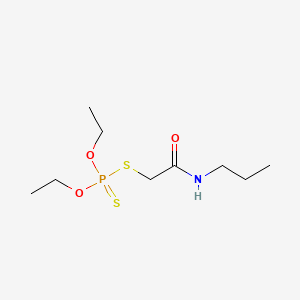
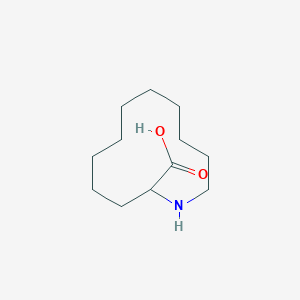
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
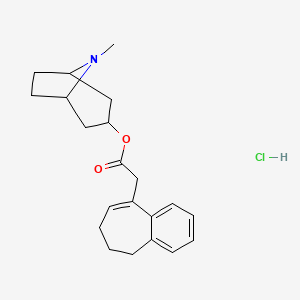
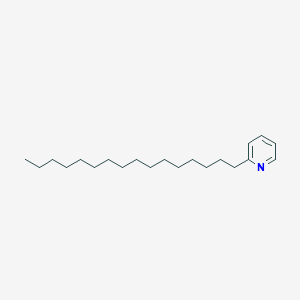

![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
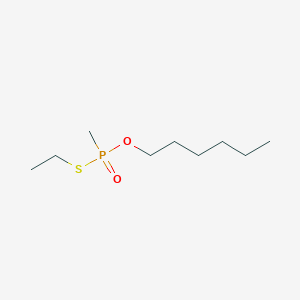
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
